Cas no 68155-07-7 (Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl))

Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl) structure
68155-07-7 structure
Product Name:Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
CAS No:68155-07-7
MF:C12H25NO3
MW:231.331804037094
CID:1730149
PubChem ID:76499
Update Time:2025-04-21

Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl) Chemical and Physical Properties

Names and Identifiers

    • Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
    • (C8-C18 and C18)Unsaturated alkyl carboxylic acid diethanolamide
    • (C8-C18) And C18 unsaturated alkylcarboxylic acid amide diethanol
    • (C8-C18) and (C18)Unsaturated alkylcarboxylic acid, diethanolamide
    • (C8-C18) and C18 Unsaturated alkylcarboxylic acid, diethanolamide
    • (C8-C18) and C18 Unsatured alkylcarboxylic acid amide diethanol
    • C8-C18 And C18 unsaturated alkylcarboxylic acid amide diethanol
    • N,N-Bis(hydroxyethyl) C8-18 and C18-unsatd. amides
    • SDA 01-024-00
    • Amides, C8-18 and C18-unsatd, N,N-bis(hydroxyethyl)
    • N,N-Bis(2-hydroxyethyl)octanamide
    • C8-C18 And C18 unsaturated alkylcarboxy
    • C7DEA
    • NS00014530
    • EDC7F4TF12
    • 3077-30-3
    • octanoic acid diethanolamide
    • NSC179692
    • UNII-EDC7F4TF12
    • N,N-BIS(2-HYDROXYETHYL)CAPRYLAMIDE
    • Octanamide,N-bis(2-hydroxyethyl)-
    • 68155-07-7
    • SCHEMBL851525
    • DTXSID6062832
    • Q27277116
    • EN300-80115
    • Caprylic acid diethanolamide
    • AKOS010483289
    • NSC-179692
    • NSC 179692
    • EINECS 221-362-8
    • Octanamide, N,N-bis(2-hydroxyethyl)-
    • EINECS 268-935-9
    • G57864
    • Z797582834
    • Caprylic diethanolamide
    • C7-Coconut diethanolamide
    • CS-0261809
    • Caprylic acid, diethanolamide
    • Inchi: 1S/C12H25NO3/c1-2-3-4-5-6-7-12(16)13(8-10-14)9-11-15/h14-15H,2-11H2,1H3
    • InChI Key: FZQAYFWUOCXLKJ-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCC)N(CCO)CCO

Computed Properties

  • Exact Mass: 231.183
  • Monoisotopic Mass: 231.183
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 10
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.8A^2
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.023
  • Boiling Point: 392.2°C at 760 mmHg
  • Flash Point: 191°C
  • Refractive Index: 1.482
  • PSA: 60.77000
  • LogP: 1.16010
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